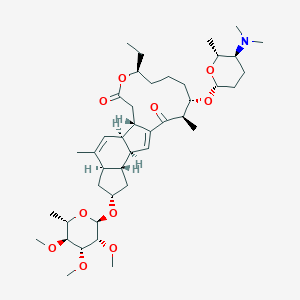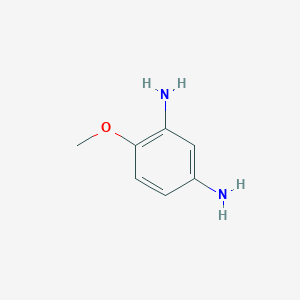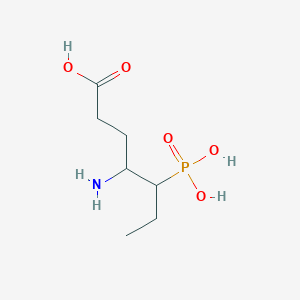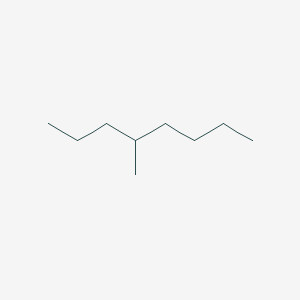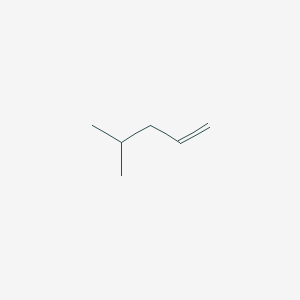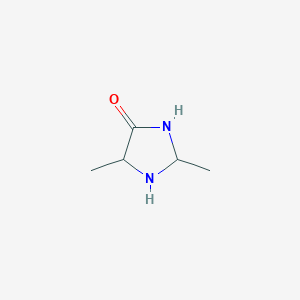
2,5-Dimethylimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylimidazolidin-4-one (DMI) is a cyclic urea compound that has gained attention in scientific research for its unique properties and potential applications. DMI is synthesized through a simple and efficient process, making it an attractive molecule for various scientific applications.
Mecanismo De Acción
2,5-Dimethylimidazolidin-4-one's mechanism of action is not fully understood, but it is believed to act as a hydrogen bond donor and acceptor, allowing it to form stable complexes with other molecules. This property makes it useful in various scientific applications, including as a catalyst and chiral auxiliary.
Efectos Bioquímicos Y Fisiológicos
2,5-Dimethylimidazolidin-4-one has been shown to have minimal toxicity and is not considered to be harmful to human health. However, its biochemical and physiological effects have not been extensively studied, and further research is needed to fully understand its potential impact on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethylimidazolidin-4-one's simple synthesis method, low toxicity, and unique properties make it an attractive molecule for various scientific applications. However, its limited solubility in water and some organic solvents can be a challenge for some experiments. Further research is needed to optimize its use in various laboratory settings.
Direcciones Futuras
There are several potential future directions for 2,5-Dimethylimidazolidin-4-one research. One area of interest is its potential use in drug discovery, as it has been found to exhibit antibacterial and antifungal properties. Additionally, further investigation into its mechanism of action and potential impact on living organisms could provide valuable insights into its potential applications. Finally, optimizing its synthesis method and improving its solubility in various solvents could expand its use in various laboratory settings.
Conclusion
2,5-Dimethylimidazolidin-4-one is a cyclic urea compound that has gained attention in scientific research for its unique properties and potential applications. Its simple synthesis method, low toxicity, and unique properties make it an attractive molecule for various scientific applications. Further research is needed to fully understand its potential impact on living organisms and optimize its use in various laboratory settings.
Métodos De Síntesis
2,5-Dimethylimidazolidin-4-one can be synthesized through a one-pot reaction of urea and acetone in the presence of a base catalyst, such as potassium carbonate. The reaction proceeds through a cyclization process, resulting in the formation of 2,5-Dimethylimidazolidin-4-one. This synthesis method is simple, efficient, and cost-effective, making it a favorable method for 2,5-Dimethylimidazolidin-4-one production.
Aplicaciones Científicas De Investigación
2,5-Dimethylimidazolidin-4-one has been used in various scientific research applications, including as a catalyst for organic synthesis, a chiral auxiliary in asymmetric synthesis, and a reagent for the determination of trace amounts of copper and cobalt. 2,5-Dimethylimidazolidin-4-one has also been investigated for its potential use in drug discovery, as it has been found to exhibit antibacterial and antifungal properties.
Propiedades
IUPAC Name |
2,5-dimethylimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-3-5(8)7-4(2)6-3/h3-4,6H,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPDKBCWPYUGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylimidazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


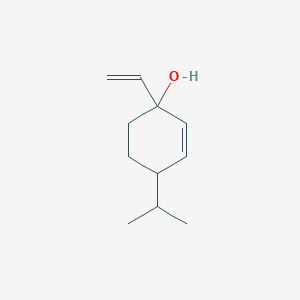

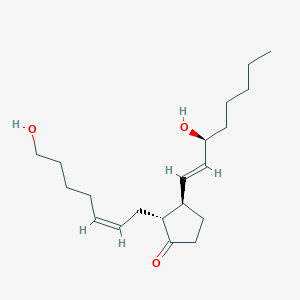

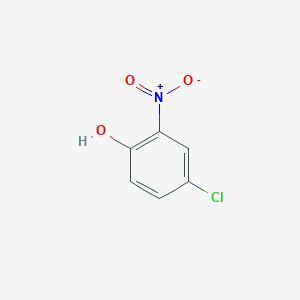
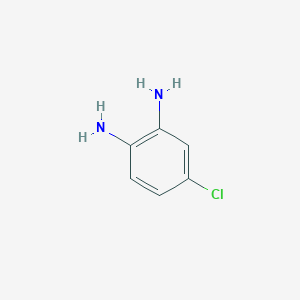
![2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B165682.png)
